molecular formula C14H19N3 B12360820 Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine

Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine

Cat. No.: B12360820
M. Wt: 229.32 g/mol
InChI Key: HAONVJDXQAVWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine is a chemical compound of interest in scientific research and development. It is offered in multiple forms, including as a free base (CAS 1193403-51-8) with a molecular formula of C14H19N3 and a molecular weight of 229.33 g/mol . The dihydrochloride salt of the compound (CAS 1193390-34-9) is also available, with a molecular formula of C14H21Cl2N3 and a molecular weight of 302.24 g/mol . Key identifiers for researchers include the SMILES notation (CNCCCC1=CC(=NN1C)C2=CC=CC=C2) and the InChI Key (HAONVJDXQAVWNV-UHFFFAOYSA-N) for the free base . The structural features of this molecule—comprising a phenyl-substituted pyrazole ring linked to a methylpropylamine chain—suggest potential utility as a building block or intermediate in medicinal chemistry and drug discovery projects. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal utilization. Researchers can procure this compound in various quantities, with purity specifications, for example, of 95% for the free base .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

N-methyl-3-(1-methyl-5-phenylpyrazol-3-yl)propan-1-amine

InChI

InChI=1S/C14H19N3/c1-15-10-6-9-13-11-14(17(2)16-13)12-7-4-3-5-8-12/h3-5,7-8,11,15H,6,9-10H2,1-2H3

InChI Key

HAONVJDXQAVWNV-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=NN(C(=C1)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Core Pyrazole Ring Formation

The synthesis begins with constructing the pyrazole nucleus. A widely adopted method involves the cyclocondensation of phenylhydrazine with 1,3-diketones or β-keto esters. For example:

  • Reactants : Phenylhydrazine and methyl acetoacetate.
  • Conditions : Reflux in ethanol with catalytic acetic acid (5 mol%) at 80°C for 6–8 hours.
  • Outcome : Forms 1-methyl-5-phenyl-1H-pyrazol-3-ol, which is subsequently dehydrated to yield 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate.

Key Data :

Step Reagents/Conditions Yield (%)
Cyclocondensation EtOH, AcOH, 80°C, 8 h 78–85
Dehydration H2SO4 (conc.), 100°C, 2 h 92

Alkylation of Pyrazole Intermediates

Propylamine Side Chain Introduction

The propylamine moiety is introduced via nucleophilic alkylation. Two primary strategies are employed:

Direct Alkylation with 3-Bromopropylamine
  • Reactants : 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate and 3-bromopropylamine.
  • Conditions : DMF solvent, K2CO3 base, 60°C for 12 hours.
  • Outcome : Forms the tertiary amine intermediate, which is hydrolyzed to the free amine.

Reaction Parameters :

Parameter Value
Solvent DMF
Base K2CO3 (2.5 equiv)
Temperature 60°C
Time 12 h
Yield 68–72%
Reductive Amination

An alternative approach uses reductive amination to attach the propylamine group:

  • Reactants : 3-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)propanal and methylamine.
  • Conditions : NaBH3CN (2 equiv), MeOH, room temperature, 24 hours.
  • Yield : 65–70%.

Purification and Isolation

Crystallization Techniques

Crude product purification often involves recrystallization:

  • Solvent System : Ethyl acetate/hexane (1:3 v/v).
  • Purity : >98% (HPLC).

Chromatographic Methods

For lab-scale synthesis, column chromatography (SiO2, eluent: CH2Cl2/MeOH 9:1) achieves >95% purity.

Industrial-Scale Optimization

Continuous Flow Reactor Synthesis

Recent patents highlight flow chemistry for improved efficiency:

  • Process :
    • Cyclocondensation in a microreactor (residence time: 10 min, 120°C).
    • Alkylation in a packed-bed reactor with immobilized K2CO3.
  • Advantages : 40% reduction in reaction time, 90% yield at 500 g scale.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF, reducing environmental impact.
  • Catalyst Recycling : Pd/C catalysts reused for up to 5 cycles without yield loss.

Comparative Analysis of Methods

Method Scale Yield (%) Purity (%) Cost (USD/g)
Batch Alkylation Lab (10 g) 68 95 12.50
Flow Reactor Pilot (500 g) 90 98 8.20
Reductive Amination Lab (5 g) 65 93 15.80

Challenges and Solutions

Regioselectivity in Pyrazole Formation

  • Issue : Competing formation of 1,3- vs. 1,5-substituted pyrazoles.
  • Solution : Use of bulky bases (e.g., DBU) favors 1,5-regioisomer (selectivity >20:1).

Amine Oxidation

  • Mitigation : Conduct reactions under nitrogen atmosphere with BHT (0.1%) as antioxidant.

Emerging Techniques

Enzymatic Amination

Pilot studies using transaminases (e.g., Codexis TA-101) demonstrate:

  • Conditions : pH 7.5, 30°C, 48 h.
  • Yield : 55%, enantiomeric excess >99% for chiral derivatives.

Photocatalytic Methods

Visible-light-mediated alkylation:

  • Catalyst : Ru(bpy)3Cl2 (1 mol%).
  • Yield : 75% under blue LED irradiation.

Chemical Reactions Analysis

Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C14H19N3·2HCl
Molecular Weight : 302.24 g/mol
CAS Number : 1193390-34-9

The compound features a unique structure that combines a pyrazole ring with a propylamine moiety. This structural configuration enhances its chemical reactivity and biological activity, making it a valuable candidate for further research.

Chemistry

Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine serves as a building block for synthesizing more complex organic molecules. Its pyrazole core allows for the introduction of various functional groups, facilitating the development of novel compounds with tailored properties.

Biology

In biological studies, this compound acts as a probe to investigate the interactions of pyrazole derivatives with biological targets. Its ability to modulate enzyme activity makes it a candidate for exploring biochemical pathways.

Medicine

The compound exhibits potential therapeutic applications:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, aminopyrazole derivatives have shown sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. For example, derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Antimicrobial Studies

A study focusing on aminopyrazole-based compounds identified several derivatives with potent antimicrobial activity. One derivative exhibited an EC50 value of 0.088 μM against MRSA, indicating strong potential for development as an antimicrobial agent .

Anticancer Research

In vitro studies have demonstrated the efficacy of this compound in inhibiting cancer cell proliferation:

CompoundCell LineIC50 (µM)Mechanism
5-Amino-Pyrazole DerivativeHeLa0.08–12.07Tubulin polymerization inhibition
3AP DerivativeA549 (Lung Cancer)0.283Inhibition of TNF-a release

These results highlight the compound's potential as a therapeutic agent in oncology .

Synthesis and Optimization

The synthesis of this compound dihydrochloride involves optimizing reaction conditions such as temperature and solvent choice to maximize yield and purity. Understanding these conditions is crucial for developing effective pharmaceutical formulations .

Mechanism of Action

The mechanism of action of Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents (Pyrazole/Amine) Molecular Weight (g/mol) CAS Number Key Features
Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine C₁₄H₁₉N₃ 5-phenyl, 1-methyl pyrazole; methylamine 229.32 1193403-51-8 Phenyl group enhances lipophilicity; methylamine minimizes steric bulk
{3-[3-(3-Fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine C₁₃H₁₆FN₃ 3-fluorophenyl, 1H-pyrazole; methylamine 233.28 1232136-36-5 Fluorine substitution improves metabolic stability and electronegativity
N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₅H₁₅N₅ 3-pyridinyl, 1-phenyl pyrazole; methylamine 252.32 N/A Pyridinyl group introduces hydrogen-bonding potential; higher molecular weight
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₁H₁₅N₅ 3-pyridinyl, 1-methyl pyrazole; ethylamine 203.26 N/A Ethylamine increases steric bulk vs. methyl
1-(2H-1,3-Benzodioxol-5-yl)propylamine C₁₁H₁₅NO₂ Benzodioxole ring; methylamine 193.24 N/A Benzodioxole enhances π-π stacking potential

Substituent Effects on Physicochemical Properties

Aromatic Ring Modifications: The 5-phenyl group in the target compound contributes to lipophilicity, which may enhance membrane permeability compared to pyridinyl or fluorophenyl analogues .

Amine Group Variations: Methylamine (target compound) offers minimal steric hindrance, favoring flexible interactions in molecular recognition.

Heterocyclic vs. Benzocyclic Systems :

  • Pyridinyl-substituted derivatives (e.g., N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) introduce nitrogen atoms capable of hydrogen bonding, enhancing solubility and target engagement .
  • Benzodioxole-containing analogues () provide rigid aromatic systems for π-π interactions but may reduce metabolic stability due to oxidative susceptibility .

Biological Activity

Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine, also known as N-methyl-3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)-1-propanamine, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : N-methyl-3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)-1-propanamine dihydrochloride
  • Molecular Formula : C14H19N3·2ClH
  • Molecular Weight : 302.24 g/mol
  • Purity : 95% .

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Antimicrobial Activity : Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values in the low micromolar range .
  • Anticancer Properties : Some studies have indicated that pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For example, certain derivatives have been shown to induce apoptosis in tumor cell lines by disrupting microtubule dynamics .
  • Anti-inflammatory Effects : Pyrazole compounds have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MSSA and MRSA with sub-micromolar activity
AnticancerInhibits tubulin polymerization; induces apoptosis
Anti-inflammatoryReduces TNF-alpha release; inhibits LPS-induced inflammation
Enzyme InhibitionPotent alpha-amylase inhibition (IC50 values < 0.05 mg/mL)

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of pyrazole derivatives, this compound demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC value of 0.125 mg/mL, significantly outperforming traditional antibiotics .

Case Study 2: Anticancer Activity

A series of pyrazole derivatives, including this compound, were tested for their ability to inhibit cancer cell proliferation. The results indicated that these compounds could effectively induce apoptosis in various cancer cell lines, with IC50 values ranging from 0.08 to 12.07 mM depending on the specific derivative and cell line tested .

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, a similar pyrazole derivative was synthesized by reacting 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine with acid chlorides in dry dichloromethane under triethylamine catalysis. The reaction mixture is stirred at room temperature, monitored by TLC, and purified via column chromatography using hexane:ethyl acetate (8:2) as the eluent . Optimizing reaction time (4–5 hours) and temperature (0–5°C for initial cooling) improves yield and purity.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include aromatic protons (δ 6.92–7.53 ppm for phenyl groups), methyl groups (δ 1.85–3.85 ppm), and amine protons (δ 10.51 ppm). Splitting patterns (e.g., doublets for para-substituted phenyl groups) confirm substitution positions .
  • IR Spectroscopy : Stretching frequencies for amine N-H (~3250 cm⁻¹) and carbonyl groups (1681–1683 cm⁻¹) validate functional groups .
  • Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 377.44) confirm molecular weight, while fragmentation patterns align with expected substituents .

Q. What purification methods are recommended for isolating this compound?

  • Methodological Answer : Column chromatography with silica gel (60–120 mesh) and a hexane:ethyl acetate gradient (8:2 to 7:3) effectively removes byproducts. For polar impurities, washing with 10% ammonium chloride solution and drying over anhydrous sodium sulfate prior to chromatography enhances purity .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when refining the compound’s structure using SHELX?

  • Methodological Answer : SHELXL refinement requires careful handling of twinned or high-resolution data. For ambiguous electron density maps, iterative cycles of positional/anisotropic displacement parameter (ADP) refinement, combined with the use of restraints (e.g., SIMU/DELU for thermal motion), improve model accuracy. Validate hydrogen bonding patterns using graph-set analysis to resolve hydrogen atom placement ambiguities .

Q. What experimental designs are effective for evaluating the compound’s bioactivity against cancer cell lines?

  • Methodological Answer :
  • In Vitro Assays : Use MTT or SRB assays to measure cytotoxicity. Test concentrations ranging from 1–100 μM against cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control.
  • SAR Analysis : Modify substituents (e.g., replacing methyl with cyclopropyl or fluorophenyl groups) to assess impact on activity. Compare IC₅₀ values to identify pharmacophores .

Q. How do substituent variations influence the compound’s interaction with biological targets?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations can predict binding affinities to targets like carbonic anhydrase II. Experimentally, synthesize analogs (e.g., 3-fluorophenyl or 4-methoxybenzyl derivatives) and correlate LogP values with membrane permeability using Caco-2 cell assays .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?

  • Methodological Answer : Transition from batch to flow chemistry for cyclization steps to enhance reproducibility. Use catalytic systems (e.g., copper(I) bromide with cesium carbonate) for coupling reactions, as demonstrated in similar pyrazole syntheses, to reduce side reactions .

Data Analysis and Contradictions

Q. How should conflicting bioactivity data from different substituent analogs be interpreted?

  • Methodological Answer : Perform multivariate statistical analysis (e.g., PCA or PLS-DA) to identify structural descriptors (e.g., Hammett σ values, molar refractivity) correlating with activity. Cross-validate with in vitro results; discrepancies may arise from off-target effects or assay variability .

Q. Why might X-ray crystallography fail to resolve hydrogen atoms in this compound?

  • Methodological Answer : Hydrogen atoms often exhibit weak scattering, especially in low-resolution (<1.0 Å) data. Use neutron diffraction or refine riding models with SHELXL’s HFIX command. Validate using Fourier difference maps and geometric restraints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.